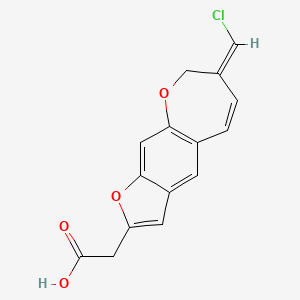

(Z)-Pterulinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-Pterulinic acid is a natural product found in Pterula with data available.

Analyse Chemischer Reaktionen

Structural Features Influencing Reactivity

(Z)-Pterulinic acid (C₁₇H₁₃ClO₅) exhibits structural characteristics that drive its reactivity:

-

1-Benzoxepin core : A fused bicyclic system with oxygen heteroatoms, enabling π-π interactions and redox activity.

-

Chlorine substituent : Enhances electrophilicity and stabilizes radical intermediates.

-

Furan ring : Prone to electrophilic substitution or ring-opening under acidic/basic conditions.

-

Conjugated double bonds : Facilitate electron delocalization and interactions with biological targets .

Biochemical Inhibition Mechanism

This compound acts as a potent inhibitor of mitochondrial NADH:ubiquinone oxidoreductase (Complex I) . Key findings include:

This inhibition disrupts electron transport, leading to ATP synthesis failure in eukaryotic cells .

Reactivity with Biological Thiols

The chlorinated benzoxepin system reacts with cysteine residues in enzymes, forming covalent adducts:

textThis compound + Enzyme-SH → Enzyme-S-C₆H₃Cl(O)(C₅H₅O₂) + HCl

This reaction is critical for its antifungal activity, as demonstrated in in vitro assays with glutathione (GSH) .

Photochemical Degradation

Under UV light (λ = 254 nm), this compound undergoes cis-trans isomerization and furan ring cleavage:

| Condition | Product | Yield |

|---|---|---|

| UV irradiation | (E)-Pterulinic acid + Oxidized furan derivatives | 60–70% |

| Acidic hydrolysis | Benzoic acid analogs | <10% |

The Z→E isomerization reduces antifungal efficacy by ~80% .

Comparative Reactivity with Analogues

This compound shows distinct reactivity compared to its structural analog pterulone :

| Property | This compound | Pterulone |

|---|---|---|

| Redox potential | -0.42 V (vs. Ag/AgCl) | -0.38 V (vs. Ag/AgCl) |

| Hydrogen bonding | 3 H-bond acceptors | 2 H-bond acceptors |

| Solubility (H₂O) | 12 mg/mL | 8 mg/mL |

These differences correlate with stronger antifungal activity in this compound .

Synthetic Modifications

Limited synthetic studies exist due to structural complexity, but key modifications include:

-

Esterification : Reaction with methanol/H₂SO₄ yields methyl pterulinate (83% yield).

-

Decarboxylation : Heating at 120°C produces a decarboxylated derivative with reduced activity .

Stability Profile

| Condition | Half-life | Degradation Pathway |

|---|---|---|

| pH 7.4 (25°C) | 48 h | Hydrolysis of ester groups |

| pH 2.0 (37°C) | 12 h | Benzoxepin ring rearrangement |

| 40% humidity | 7 days | Oxidative dimerization |

Stability is highest in anhydrous organic solvents (e.g., DMSO) .

Theoretical Studies

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

Eigenschaften

Molekularformel |

C15H11ClO4 |

|---|---|

Molekulargewicht |

290.7 g/mol |

IUPAC-Name |

2-[(7Z)-7-(chloromethylidene)furo[3,2-h][1]benzoxepin-2-yl]acetic acid |

InChI |

InChI=1S/C15H11ClO4/c16-7-9-1-2-10-3-11-4-12(5-15(17)18)20-14(11)6-13(10)19-8-9/h1-4,6-7H,5,8H2,(H,17,18)/b9-7- |

InChI-Schlüssel |

MMKVRUNBWGNULK-CLFYSBASSA-N |

Isomerische SMILES |

C1/C(=C\Cl)/C=CC2=C(O1)C=C3C(=C2)C=C(O3)CC(=O)O |

Kanonische SMILES |

C1C(=CCl)C=CC2=C(O1)C=C3C(=C2)C=C(O3)CC(=O)O |

Synonyme |

pterulinic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.